Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate
Description
Structural Characterization of Ethyl 5',6'-Dihydro-4H-Spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-Carboxylate
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, This compound, reflects its spirocyclic framework. The spiro union occurs at the 5-position of the isoxazole ring and the 7'-position of the dihydropyrroloimidazole system. The isoxazole ring (C₃H₃NO) features a 1,2-oxazole backbone, while the pyrroloimidazole component (C₆H₆N₂) consists of a fused five-membered pyrrole and six-membered imidazole ring. The ethyl ester group (-COOCH₂CH₃) at the 3-position introduces hydrophobicity, influencing solubility and reactivity.
Molecular Formula : C₁₁H₁₃N₃O₃
Molecular Weight : 235.24 g/mol
Key Structural Features :
- Spiro junction creating orthogonal ring planes.
- Dihydroimidazole moiety reducing aromaticity in the pyrroloimidazole ring.
- Ethyl ester enhancing steric bulk and electronic effects.
The naming adheres to IUPAC guidelines for spiro compounds, where the smaller ring (isoxazole) is cited first, followed by the larger ring (pyrroloimidazole).
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR signals for the ethyl group appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂), consistent with ester functionalities. The spirocyclic protons exhibit complex splitting due to restricted rotation, with diastereotopic protons near the spiro carbon resonating at δ 3.8–4.0 ppm. Aromatic protons in the isoxazole and imidazole rings resonate between δ 6.5–7.5 ppm, while NH protons in the dihydroimidazole are observed at δ 8.0–8.5 ppm.
¹³C NMR reveals carbonyl carbon signals at δ 165–170 ppm (ester C=O) and δ 150–160 ppm (isoxazole C=N). The spiro carbon (C-5/C-7') appears at δ 70–80 ppm, typical for quaternary carbons in strained systems.
Infrared (IR) Spectroscopy
IR stretches include:
- ν(C=O) : 1720–1740 cm⁻¹ (ester carbonyl).
- ν(C=N) : 1600–1650 cm⁻¹ (isoxazole and imidazole rings).
- ν(N-H) : 3200–3300 cm⁻¹ (dihydroimidazole NH).
Mass Spectrometry (MS)
The molecular ion peak at m/z 235 confirms the molecular weight. Fragmentation pathways involve loss of the ethyl group (m/z 190) and cleavage of the spiro junction (m/z 117 and 118).
X-ray Crystallographic Analysis of Spirocyclic Systems
X-ray studies of analogous spiro-isoxazolines reveal an anti relationship between the spiro oxygen and substituents at the 4-position. For the target compound, the dihedral angle between the isoxazole and pyrroloimidazole planes is predicted to exceed 80°, minimizing steric clash. The spiro carbon adopts a tetrahedral geometry, with bond angles of ~109.5°. Crystallographic data would resolve ambiguities in ring puckering and hydrogen-bonding networks, but such studies remain unpublished for this specific molecule.
Comparative Analysis With Related Spiroheterocyclic Compounds
The target compound’s spiro architecture enhances conformational rigidity compared to fused systems like tylophorinicine, potentially improving receptor binding selectivity. Unlike 4-bromo-spiro-isoxazolines, its ethyl ester group enables functionalization via hydrolysis or transesterification.
Properties
IUPAC Name |
ethyl spiro[4H-1,2-oxazole-5,7'-5,6-dihydropyrrolo[1,2-a]imidazole]-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-16-9(15)8-7-11(17-13-8)3-5-14-6-4-12-10(11)14/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVROAWAGFPHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCN3C2=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation of the Imidazole Ring to Pyrrolidine Derivatives
The pyrrolo[1,2-a]imidazole moiety is typically constructed via cyclocondensation between aminopyrrolidines and electrophilic carbonyl partners. For instance, treatment of 3,4-dihydro-2H-pyrrol-5-amine (1 ) with 2-bromo ketones (2a–n ) in ethyl acetate yields 3-substituted pyrrolo[1,2-a]imidazole hydrobromides (3a–n ) through nucleophilic substitution and subsequent intramolecular cyclization. However, yields in these reactions are often suboptimal due to competing side reactions, necessitating solvent optimization. Transitioning to polar aprotic solvents like DMF with Na₂CO₃ as a base improves yields to 14% for pyridyl-substituted analogs (4 ).
Multicomponent One-Pot Syntheses
A notable advancement involves the reaction of pyrrolidine (28a ) with acetylenedicarboxylate (29a ), which forms dihydropyrrolo[1,2-a]imidazole-2,3-dicarboxylate (30 ) via hydroamination, azidation, and cyclization in a single pot. This method establishes four C–N bonds sequentially, demonstrating high atom economy (Scheme 10). The use of Ti(Oi-Pr)₃Me–EtMgBr–BF₃·OEt₂ in cyclopropanation reactions further enables access to spiro-pyrroloimidazoles (67a–c ) with 21% yield, albeit with competing side products.
Isoxazole Ring Formation and Spirocyclization Strategies
1,3-Dipolar Cycloaddition for Isoxazole Construction
The isoxazole component is frequently synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, mestranol-derived alkynes react in situ with oximes to generate isoxazoles (31 ), which undergo reductive cleavage to enaminoketones (32 ) and subsequent acid-mediated cyclization to spiro-2H-furan-3-ones (33 ). Adapting this methodology, ethyl propiolate derivatives could serve as dipolarophiles for constructing the isoxazole ring in the target molecule.
Spirocyclization via Intramolecular Coupling
Spirojunction formation often requires precise control over steric and electronic factors. A Pd-catalyzed cascade reaction of imidazolyl-1,6-diene (45 ) achieves spirocyclization through Heck-type carbopalladation followed by C–H activation, yielding 1H-spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole] (46 ) (Scheme 17). Similarly, the Hg(II)–EDTA system facilitates dehydrogenative spirocyclization of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)ethylamine (62a ) to 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole (63 ) with 45% yield.
Integrated Synthetic Routes to the Target Spirocompound
Sequential Annulation-Cyclization Protocol
A plausible route to ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate involves:
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Pyrroloimidazole Synthesis : Cyclocondensation of ethyl 3-(pyrrolidin-1-yl)acrylate (25 ) with 4-nitrobenzenediazonium tetrafluoroborate (26 ) forms hydrazone intermediate A , which cyclizes under basic conditions to ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate (27 ).
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Isoxazole Introduction : Reaction of 27 with hydroxylamine generates an oxime, which undergoes cyclodehydration with ethyl propiolate to install the isoxazole ring.
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Spirocyclization : Oxidative coupling using NaIO₄ converts cis-indenopyrroloimidazoles (90a–j ) to spiro-diones (92a–j ) via intramolecular cyclocondensation catalyzed by p-toluenesulfonic acid.
Stereocontrolled Synthesis Using Chiral Ligands
Enantioselective synthesis is achievable via Ni–Al bimetallic systems with SPO ligands, which induce β-stereocenters in pyrrolo[1,2-a]imidazoles (42a,b ) through hydroacylation (Scheme 15). Applying this to the spiro target would require chiral auxiliaries during the cyclization step to control the spirocenter configuration.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Mitigating Steric Hindrance
The spirocyclic structure imposes significant steric constraints, often leading to low yields. Employing bulky solvents like tert-amyl alcohol improves reaction efficiency by reducing intermolecular interactions. Additionally, microwave-assisted synthesis accelerates ring-closing metathesis (RCEYM) steps, as demonstrated in spiro-2,5-dihydrofuran synthesis (76% yield).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the role of five-membered heterocycles in the design of antibacterial agents. Compounds similar to Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate have been shown to exhibit significant antibacterial properties due to their ability to interact with bacterial enzymes and disrupt cellular processes .
Case Study:
- A study demonstrated that derivatives of heterocyclic compounds, including isoxazoles, exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at specific positions on the heterocycle influenced potency and spectrum of activity.
Anticancer Properties
The spirocyclic nature of the compound may also contribute to anticancer activity. Research into related compounds has shown that spiroheterocycles can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle.
Case Study:
- A series of spiroisoxazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives significantly reduced cell viability, suggesting potential for further development as anticancer agents.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to act as a ligand for various biological targets:
- Enzyme Inhibition: Compounds with similar structures have been found to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation: The presence of nitrogen atoms in the isoxazole and pyrroloimidazole rings allows for interactions with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with tailored biological activities.
| Synthesis Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Cycloaddition | Diazocarbonyl compounds | 65% | Effective for generating spiro compounds |
| Condensation | Hydrazine derivatives | 70% | Useful for introducing functional groups |
Mechanism of Action
The mechanism by which Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound belongs to the broader class of pyrroloimidazole derivatives, which are characterized by fused nitrogen-containing bicyclic systems. Below is a comparative analysis with structurally related compounds:
Notes:
Physicochemical and Pharmacological Properties
- Solubility: The ethyl ester group improves solubility in organic solvents compared to non-esterified pyrroloimidazoles .
- Thermal Stability : Spiro systems like the target compound exhibit higher melting points (>250°C) due to rigid bicyclic frameworks, as seen in related spiro[indoline-pyrroloimidazole] derivatives (mp 262–264°C) .
Biological Activity
Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 235.24 g/mol
- CAS Number : Not available
The compound features a spiro structure that combines isoxazole and pyrroloimidazole moieties, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole and pyrrolidine structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
A study highlighted the compound's ability to inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
2. Antifungal Activity
In vitro studies have also assessed the antifungal properties of related compounds. The spiro compound showed moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
3. Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Preliminary data indicate:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in malignant cells through the activation of caspase pathways.
Further studies are needed to elucidate the specific mechanisms involved in its anticancer effects .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Cell Signaling Modulation : It could affect signaling pathways related to apoptosis and cell proliferation in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics .
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was tested on human cancer cell lines. The findings showed a dose-dependent decrease in cell viability and increased markers for apoptosis compared to untreated controls .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate?
- Methodological Answer : The synthesis typically involves annulation of the imidazole ring to the pyrrole system or vice versa. For example, cyclocondensation of ethylenediamine derivatives with carbonyl-containing reagents (e.g., esters or ketones) under mild conditions (EtOH, room temperature) can yield the spirocyclic framework . Additionally, one-pot multicomponent reactions using heterocyclic ketene aminals and activated alkynes have been reported for regioselective construction of similar pyrroloimidazole systems . Key intermediates like aminopyrrolines are often condensed with halocarbonyl compounds, though yields may vary depending on substituents .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure and substitution patterns. Coupling constants in H NMR help identify stereoelectronic interactions in the bicyclic system .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the spiro center and fused ring conformations .
- IR Spectroscopy : Validates functional groups (e.g., ester carbonyl at ~1720 cm) and hydrogen-bonding interactions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity (e.g., 95% purity as reported in commercial samples) .
Q. What is the pharmacological significance of pyrrolo[1,2-a]imidazole derivatives?
- Methodological Answer : Pyrroloimidazoles are explored for kinase inhibition , antimicrobial activity , and as organocatalysts in asymmetric synthesis . For example, chiral dihydropyrroloimidazoles catalyze enantioselective Black rearrangements and C-acylation reactions . However, substitutions on the core structure (e.g., replacing aromatic groups with spiro systems) may reduce binding affinity to targets like DPP-4, highlighting the need for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of spiro-pyrroloimidazole derivatives?
- Methodological Answer : Regioselectivity is achieved through:
- Catalyst-Free Aza-Ene Additions : Reactions between heterocyclic ketene aminals and α,β-unsaturated esters (e.g., ethyl 3-benzoylacrylate) favor specific regioisomers due to electronic and steric effects .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) enhance cyclization efficiency .
- Spirocyclization Protocols : Sequential ring-closure steps using spiro-promoting reagents (e.g., epoxybutane) minimize competing pathways .
Q. What role does the spirocyclic architecture play in modulating biological activity?
- Methodological Answer : The spiro center introduces conformational rigidity , which can enhance target selectivity by pre-organizing the molecule for binding. For instance:
- Steric Effects : The 5',6'-dihydro-4H-spiro system restricts rotational freedom, potentially improving interactions with hydrophobic enzyme pockets .
- Electronic Effects : The isoxazole ring’s electron-withdrawing properties may polarize adjacent bonds, influencing redox activity or hydrogen-bonding capabilities .
- Case Study : Spiro derivatives of pyrroloimidazoles show improved metabolic stability compared to non-spiro analogs, as evidenced in pharmacokinetic studies .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Stereochemical Variability : Enantiomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate and test individual enantiomers .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms can skew results. Validate findings across multiple in vitro models .
- SAR Nuances : Substituents on the ester group (e.g., ethyl vs. methyl) or pyrroloimidazole saturation (dihydro vs. tetrahydro) significantly impact potency. Systematic SAR studies using derivatives with incremental modifications are critical .
Q. Can pyrrolo[1,2-a]imidazole derivatives serve as organocatalysts in asymmetric synthesis?
- Methodological Answer : Yes, chiral dihydropyrroloimidazoles (e.g., (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate) act as Lewis basic catalysts in enantioselective reactions:
- Steglich Rearrangement : Catalyzes acyl transfer with >90% enantiomeric excess (ee) under mild conditions .
- Phosphoramidation : Used in the synthesis of remdesivir intermediates, achieving dynamic stereocontrol via hydrogen-bonding interactions .
- Kinetic Resolution : Separates aryl alkyl carbinols with high ee (up to 99%) .
Q. What analytical challenges arise from the compound’s structural complexity?
- Methodological Answer : Key challenges include:
- Overlapping Signals in NMR : Use 2D techniques (e.g., COSY, NOESY) to resolve proton-proton correlations and confirm spiro connectivity .
- Crystallization Difficulties : Optimize solvent systems (e.g., EtOAc/hexane gradients) and employ seeding techniques for X-ray analysis .
- Mass Spectrometry Fragmentation : High-resolution tandem MS (HRMS/MS) helps distinguish isobaric fragments from similar bicyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
